molecular formula C22H12Br2ClNO4 B2934564 6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide CAS No. 310451-09-3

6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide

Katalognummer: B2934564
CAS-Nummer: 310451-09-3
Molekulargewicht: 549.6
InChI-Schlüssel: XJLWCXUVUMVHTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-Dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and applications in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Bromination: The starting material, 2-oxo-2H-chromene-3-carboxamide, is brominated at the 6 and 8 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.

    Phenoxy Substitution: The brominated intermediate is then reacted with 4-(4-chlorophenoxy)aniline under basic conditions, such as using potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF), to introduce the phenoxy group.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

6,8-Dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol or sodium ethoxide (NaOEt) in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different substituents replacing the bromine atoms.

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's what can be gathered regarding the applications of compounds similar to "6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide":

6,8-Dibromo Compounds and Their Applications

  • Anticancer Agents: Several search results highlight the potential of dibromo-containing compounds as anticancer agents .
    • CDK Inhibitors: Research indicates that 6,8-dibromo derivatives can be used in the synthesis of CDK2 (cyclin-dependent kinase 2) inhibitors, which are crucial targets in cancer therapy . Substitution patterns of halogens, including bromine, on phenyl rings can significantly influence cytotoxic activity . The presence of a bromo group at the para position of a phenyl ring enhances anti-tumor activity .
    • Quinazolinone Derivatives: Novel 6,8-dibromo-4(3H)-quinazolinone derivatives have demonstrated anti-inflammatory and analgesic properties . These compounds are synthesized and incorporated into heterocyclic moieties to enhance their bioavailability as potential therapeutic agents .
  • Specific Compounds and their characteristics :
    • This compound: This compound has the molecular formula C22H12Br2ClNO4 and a molecular weight of 549.5960 . It is also identified by the CAS number 310451-09-3 and MDL number MFCD02088334 .
    • 4-(6,8-dibromo-4-oxo-2-phenylquinazolin-3-yl)-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide: This compound has a molecular weight of 652.3 g/mol .
    • 6,8-dibromo-3-(2-(4-bromo-phenyl)-2-oxo-ethyl)-3h-quinazolin-4-one: This compound has a molecular weight of 500.974 and the molecular formula C16H9Br3N2O2 .

Relevant Information from the provided sources

Compound ClassTarget/ActivityKey Structural Features
Pyrazol, pyrimidine coreCDK2 inhibition; anti-tumor activity Halogen substitution (bromo, chloro) on phenyl rings influences activity; para-bromo enhances antitumor activity, ortho/ meta-chloro enhances cytotoxic and CDK2 inhibitory activities
Thiazolidinone analogsCDK2 and EGFR inhibition; apoptotic effect (caspases 3, 8, 9) 2,4-dinitrophenyl-hydrazono-thiazolidine-4-one moiety enhances antiproliferative activity; substitution of p-tolyl improves antiproliferative, CDK2 inhibitory, and EGFR inhibitory activities
Pyrido-pyrimidinesCDK4/6 inhibition; apoptosis induction via caspase 3 activation; downregulation of Bcl2 Chloro derivatives show increased activity compared to fluoro derivatives; hydrogen bonds with Glu99 and Val101 amino acids and hydrophobic interactions within the CDK6 binding pocket contribute to activity
Pyrrolo-pyrimidinesPancreatic cancer cell activity; potential for combination therapy with mTOR inhibitors; CDK4/6 inhibition; cell cycle arrest at G1/S phase; downregulation of CDK4 and BcL2 Sulfonamide group on the C2-substituent of pyrrolo[2,3-d]pyrimidine affects CDK activity
Pteridin-7(8H)-oneCDK4/6 inhibition; anticancer activity against HCT116, MDA-MB-231, HeLa, and HT-29 cells; cell cycle arrest at G2/M phase; apoptosis in HeLa cells Sulfamoyl substituent is essential for activity; bulky lipophilic group like cyclopentyl is preferred; hydrogen bond interaction via carbonyl oxygen atom with Asp163 amino acid and sulfamoyl moiety interactions are important
QuinazolinoneAnti-inflammatory and analgesic Diverse N and O heterocyclic moieties

Wirkmechanismus

The mechanism of action of 6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and chlorine atoms, along with the phenoxy group, contribute to its binding affinity and specificity. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6,8-Dibromo-3-formylchromone: A related compound with similar bromine substitution but different functional groups.

    4,4’-Dibromobiphenyl: Another brominated compound with a biphenyl structure.

    Difenoconazole: A chlorinated phenoxy compound with fungicidal properties.

Uniqueness

6,8-Dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of bromine, chlorine, and phenoxy groups, which confer distinct chemical and biological properties

Biologische Aktivität

The compound 6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide (CAS Number: 310451-09-3) is a complex organic molecule with significant potential in medicinal chemistry. This article aims to explore its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

Molecular Formula: C22H12Br2ClNO4
Molecular Weight: 549.5960 g/mol
SMILES Representation: Clc1ccc(cc1)Oc1ccc(cc1)NC(=O)c1cc2cc(Br)cc(c2oc1=O)Br .

The structure features a chromene backbone with multiple halogen substituents, which often enhance biological activity through various mechanisms.

Anticancer Properties

Recent studies have indicated that derivatives of chromene compounds exhibit anticancer activity . Specifically, the presence of bromine and chlorine atoms in the structure can increase the compound's reactivity towards cancer cells. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Antimicrobial Activity

Research has demonstrated that chromene derivatives possess antimicrobial properties . The compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes has been noted, particularly against Gram-positive bacteria . Specific tests have shown effective inhibition of bacterial strains like Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. Studies suggest that it can inhibit key inflammatory mediators such as COX-2 and TNF-alpha, which are crucial in the inflammatory response . This activity could make it a candidate for treating inflammatory diseases.

Synthesis Pathway

The synthesis of this compound typically involves several steps:

  • Formation of the Chromene Core: The initial step involves synthesizing the chromene backbone through cyclization reactions involving phenolic compounds and appropriate aldehydes.
  • Bromination: Bromination is performed to introduce bromine substituents at the 6 and 8 positions of the chromene ring.
  • Amide Formation: The final step includes reacting the brominated chromene with an amine derivative to form the carboxamide linkage .

Table: Key Synthesis Reactions

StepReaction TypeKey ReagentsConditions
1CyclizationPhenolic compounds + AldehydesAcidic medium
2BrominationBromine or brominating agentsRoom temperature
3Amide FormationBrominated chromene + AmineReflux

Study 1: Anticancer Activity Assessment

In a study conducted by Ali et al. (2017), various derivatives of dibromo-chromenes were tested for their cytotoxic effects on cancer cell lines. The results indicated that compounds with similar structures to our target compound showed significant inhibition of cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values in the low micromolar range .

Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of chromene derivatives highlighted that compounds featuring halogen substitutions exhibited enhanced activity against pathogenic bacteria. The study revealed that our compound effectively inhibited bacterial growth with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Eigenschaften

IUPAC Name

6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Br2ClNO4/c23-13-9-12-10-18(22(28)30-20(12)19(24)11-13)21(27)26-15-3-7-17(8-4-15)29-16-5-1-14(25)2-6-16/h1-11H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLWCXUVUMVHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Br2ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.